molecular formula C10H6I2 B12871853 1,7-Diiodonaphthalene

1,7-Diiodonaphthalene

Cat. No.: B12871853
M. Wt: 379.96 g/mol
InChI Key: KTQIVUFYXROQTB-UHFFFAOYSA-N
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Description

1,7-Diiodonaphthalene is an organic compound characterized by the presence of two iodine atoms attached to the naphthalene ring at positions 1 and 7. This compound is a crystalline solid and is commonly used as a precursor in organic synthesis, particularly in the preparation of various iodinated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diiodonaphthalene can be synthesized through the iodination of naphthalene. The process typically involves the use of iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the 1 and 7 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where naphthalene is reacted with iodine in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Diiodonaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form naphthalene by removing the iodine atoms.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate and solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Reduction: The major product is naphthalene.

    Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

1,7-Diiodonaphthalene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,7-diiodonaphthalene in chemical reactions involves the formation of reactive intermediates such as radical anions or cations. These intermediates facilitate the substitution or coupling reactions by providing a pathway for the exchange of iodine atoms with other functional groups. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,8-Diiodonaphthalene: Similar in structure but with iodine atoms at positions 1 and 8.

    1,5-Diiodonaphthalene: Iodine atoms are at positions 1 and 5.

    2,6-Diiodonaphthalene: Iodine atoms are at positions 2 and 6.

Uniqueness

1,7-Diiodonaphthalene is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. The peri relationship between the iodine atoms in this compound can lead to distinct steric and electronic effects compared to other diiodonaphthalenes.

Properties

Molecular Formula

C10H6I2

Molecular Weight

379.96 g/mol

IUPAC Name

1,7-diiodonaphthalene

InChI

InChI=1S/C10H6I2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H

InChI Key

KTQIVUFYXROQTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)I)C(=C1)I

Origin of Product

United States

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